molecular formula C10H8BrNO3 B3162806 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid CAS No. 881609-04-7

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B3162806
CAS No.: 881609-04-7
M. Wt: 270.08 g/mol
InChI Key: GNISCPPITVNTQM-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a synthetic compound that belongs to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound features a bromine atom at the 5-position of the indole ring, which can influence its reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves the bromination of indole derivatives followed by acylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: Similar structure but with a different substitution pattern.

    2-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid: Fluorine atom instead of bromine.

    2-(5-Chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid: Chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 5-position of the indole ring in 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-(5-bromo-2-oxo-3H-indol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISCPPITVNTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Reactant of Route 2
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2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Reactant of Route 3
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2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Reactant of Route 4
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2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Reactant of Route 5
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

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